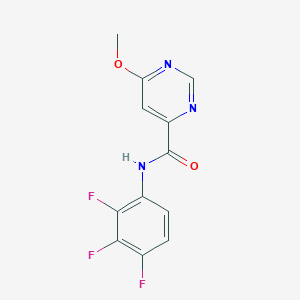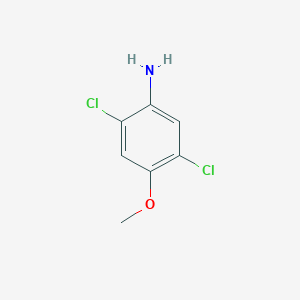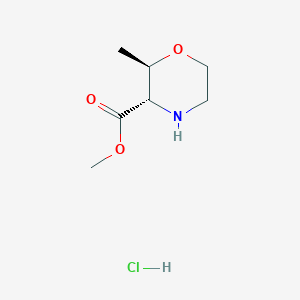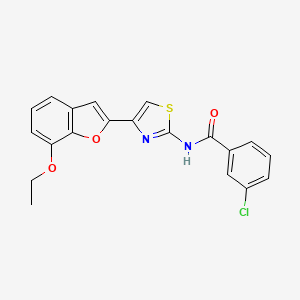
6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidines often involve nucleophilic attack on the pyrimidine ring . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from a similar chemical structure for potential use as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicidal Activity
- Nezu, Miyazaki, Sugiyama, and Kajiwara (1996) explored the synthesis and herbicidal activity of dimethoxyphenoxyphenoxypyrimidines and analogues, finding that certain substitutions on the pyrimidine ring resulted in high herbicidal activity. This research suggests potential applications of such compounds in agriculture (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Cytotoxicity and Potential Anticancer Applications
- Hassan, Hafez, and Osman (2014) reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential route for developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Synthesis of Novel Heterocyclic Compounds
- Bakhite, Al‐Sehemi, and Yamada (2005) worked on synthesizing novel pyridothienopyrimidines and related fused systems, which could have applications in various chemical and pharmaceutical fields (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antiviral Research
- Renau et al. (1996) studied pyrrolo[2,3-d]pyrimidine derivatives for their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This work contributes to the development of new antiviral drugs (Renau et al., 1996).
Antifungal Activity
- Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidine derivatives and tested them for antifungal activity, indicating potential uses in developing antifungal agents (Hanafy, 2011).
Propiedades
IUPAC Name |
6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c1-20-9-4-8(16-5-17-9)12(19)18-7-3-2-6(13)10(14)11(7)15/h2-5H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPJKIGLPWVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)
![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)


![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)


![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

![Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate](/img/structure/B2581675.png)
